(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide
(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[1] Sulfonamides, as a class, are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[2][3][4] This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of (2-Fluorophenyl)methanesulfonamide, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Core Chemical Attributes
| Property | Value | Source |
| Molecular Formula | C7H8FNO2S | [5] |
| Molecular Weight | 189.21 g/mol | [5] |
| IUPAC Name | N-(2-fluorophenyl)methanesulfonamide | [5] |
| CAS Number | 98611-90-6 | [5] |
| SMILES | CS(=O)(=O)NC1=CC=CC=C1F | [5] |
| InChIKey | DJLCKPRURZWUOU-UHFFFAOYSA-N | [5] |
Predicted and Experimental Properties
The following table summarizes key computed and, where available, experimental properties of (2-Fluorophenyl)methanesulfonamide. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Details and Implications | Source |
| XLogP3 | 1.1 | A measure of lipophilicity, suggesting moderate membrane permeability. | [5] |
| Hydrogen Bond Donors | 1 | The sulfonamide N-H group can participate in hydrogen bonding interactions with biological targets. | [5] |
| Hydrogen Bond Acceptors | 3 | The two sulfonyl oxygens and the fluorine atom can act as hydrogen bond acceptors. | [5] |
| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility, which can be important for binding to target proteins. | [5] |
| Topological Polar Surface Area | 54.6 Ų | Suggests good potential for oral bioavailability. | [5] |
| pKa | Not explicitly found, but for sulfonamides, the acidity of the N-H proton is a key determinant of biological activity.[6][7] | The acidity of the sulfonamide proton influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding characteristics. The electron-withdrawing nature of the 2-fluoro substituent is expected to increase the acidity compared to the non-fluorinated analog. |
Synthesis and Reactivity
The synthesis of (2-Fluorophenyl)methanesulfonamide is typically achieved through the reaction of a suitable amine precursor with methanesulfonyl chloride. Understanding the nuances of this reaction is key to optimizing yield and purity.
General Synthetic Pathway
The most common and direct route to N-aryl methanesulfonamides involves the sulfonylation of an aniline derivative.
Caption: General synthesis of (2-Fluorophenyl)methanesulfonamide.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis of an N-aryl sulfonamide and can be adapted for (2-Fluorophenyl)methanesulfonamide.
Materials:
-
2-Fluoroaniline
-
Methanesulfonyl Chloride[8]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality in Experimental Choices
-
Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired product.[9]
-
Use of a Base: The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl. The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.
-
Controlled Temperature: The reaction is exothermic. Adding the methanesulfonyl chloride at a low temperature prevents side reactions and ensures a more controlled reaction profile.
Spectral Characterization
The structural elucidation of (2-Fluorophenyl)methanesulfonamide relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group. The aromatic protons will appear as a complex multiplet in the aromatic region, with coupling patterns influenced by the fluorine substituent. The N-H proton will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon and distinct signals for the aromatic carbons. The carbon atoms closer to the fluorine will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the aromatic ring.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
S=O stretches: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group are expected in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[11]
-
C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 189.21.
Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide functional group is a key structural motif in a wide array of approved drugs.[3][4] The introduction of a 2-fluoro substituent can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Therapeutic Areas
-
Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.[2]
-
Anti-inflammatory Agents: Certain sulfonamides exhibit anti-inflammatory activity, for example, by inhibiting cyclooxygenase enzymes.
-
Anticancer Agents: The sulfonamide moiety has been incorporated into various anticancer agents that target different pathways, such as carbonic anhydrase or receptor tyrosine kinases.[3]
-
Antiviral Agents: Some sulfonamides have shown promise as antiviral agents.
Structure-Activity Relationship (SAR) Insights
The 2-fluoro substituent can influence the biological activity of the molecule in several ways:
-
Electronic Effects: The electron-withdrawing nature of fluorine can alter the acidity of the sulfonamide N-H proton, which can be critical for binding to the target enzyme.[6][7]
-
Metabolic Stability: The C-F bond is very strong and can block sites of metabolic oxidation, potentially increasing the half-life of the drug.[1]
-
Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which may lead to improved binding affinity for its target.
Safety and Handling
(2-Fluorophenyl)methanesulfonamide is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]
GHS Hazard Statements
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Precautionary Measures
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if irritation persists, seek medical attention.[5]
Conclusion
(2-Fluorophenyl)methanesulfonamide is a versatile building block for medicinal chemistry research. Its synthesis is straightforward, and its physicochemical properties can be rationally modulated by the presence of the 2-fluoro substituent. The insights provided in this guide are intended to support researchers in the effective utilization of this compound in the design and development of novel therapeutic agents.
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